Cas no 1935995-93-9 (4-(trifluoromethyl)-1H-imidazole-5-carboxamide)
4-(trifluoromethyl)-1H-imidazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-carboxamide, 5-(trifluoromethyl)-
- 4-(trifluoromethyl)-1H-imidazole-5-carboxamide
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- Inchi: 1S/C5H4F3N3O/c6-5(7,8)3-2(4(9)12)10-1-11-3/h1H,(H2,9,12)(H,10,11)
- InChI Key: OOHJSKMLBZAKMV-UHFFFAOYSA-N
- SMILES: C1NC(C(F)(F)F)=C(C(N)=O)N=1
4-(trifluoromethyl)-1H-imidazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257927-1.0g |
4-(trifluoromethyl)-1H-imidazole-5-carboxamide |
1935995-93-9 | 1.0g |
$0.0 | 2023-03-01 | ||
| Enamine | EN300-257927-1g |
4-(trifluoromethyl)-1H-imidazole-5-carboxamide |
1935995-93-9 | 1g |
$0.0 | 2023-09-14 |
4-(trifluoromethyl)-1H-imidazole-5-carboxamide Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-(trifluoromethyl)-1H-imidazole-5-carboxamide
Introduction to 4-(trifluoromethyl)-1H-imidazole-5-carboxamide (CAS No. 1935995-93-9)
4-(trifluoromethyl)-1H-imidazole-5-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1935995-93-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The presence of a trifluoromethyl group at the 4-position and a carboxamide functional group at the 5-position imparts unique physicochemical properties and biological potential, making it a valuable scaffold for drug discovery and development.
The trifluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of molecules, which are critical factors in determining their pharmacokinetic profiles. In medicinal chemistry, trifluoromethyl-substituted compounds often exhibit improved binding affinity to biological targets, leading to more potent and selective therapeutic agents. The carboxamide moiety, on the other hand, contributes to the compound's solubility and bioavailability, while also serving as a versatile functional handle for further chemical modifications.
Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of 4-(trifluoromethyl)-1H-imidazole-5-carboxamide as a lead compound in the development of novel therapeutic agents. Its imidazole core is a common pharmacophore found in various bioactive molecules, including antiviral, antibacterial, and anticancer agents. The unique combination of the trifluoromethyl and carboxamide groups makes this compound particularly interesting for designing molecules with enhanced pharmacological properties.
In the context of modern drug discovery, 4-(trifluoromethyl)-1H-imidazole-5-carboxamide has been investigated for its potential applications in treating various diseases. For instance, studies have demonstrated its inhibitory activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The trifluoromethyl group's ability to modulate electron density in the molecule has been exploited to improve binding interactions with target proteins, leading to more effective therapeutic outcomes.
The synthesis of 4-(trifluoromethyl)-1H-imidazole-5-carboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and fluorination techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its significance as a building block for more complex pharmaceutical entities.
From a medicinal chemistry perspective, 4-(trifluoromethyl)-1H-imidazole-5-carboxamide serves as an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying its functional groups or substituents, researchers can explore how these changes affect the compound's biological activity. Such studies are crucial for optimizing drug candidates and identifying new therapeutic targets.
The pharmacokinetic properties of 4-(trifluoromethyl)-1H-imidazole-5-carboxamide have also been thoroughly evaluated through in vitro and in vivo experiments. These studies have provided valuable insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. Understanding these parameters is essential for assessing the compound's potential as a drug candidate and for predicting its behavior in clinical settings.
Recent research has also explored the role of 4-(trifluoromethyl)-1H-imidazole-5-carboxamide in modulating immune responses and inflammation. Imidazole derivatives have been shown to interact with various immune receptors and signaling pathways, making them promising candidates for immunomodulatory therapies. The unique properties of this compound may contribute to its efficacy in treating autoimmune diseases and chronic inflammatory conditions.
The development of novel synthetic routes for 4-(trifluoromethyl)-1H-imidazole-5-carboxamide has been an area of active investigation. Researchers have focused on improving synthetic efficiency while maintaining high selectivity to avoid unwanted byproducts. These efforts have led to the discovery of new catalytic systems and reaction conditions that enhance the overall synthesis process.
In conclusion, 4-(trifluoromethyl)-1H-imidazole-5-carboxamide (CAS No. 1935995-93-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with improved pharmacological properties. Ongoing studies continue to uncover new applications for this compound, reinforcing its importance in drug discovery and medicinal chemistry.
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